Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853412
InChI: InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3
SMILES:
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate

CAS No.:

Cat. No.: VC15853412

Molecular Formula: C9H7NO4

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-hydroxybenzo[d]isoxazole-5-carboxylate -

Specification

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
IUPAC Name methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate
Standard InChI InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-4-10-14-8(6)7(11)3-5/h2-4,11H,1H3
Standard InChI Key HUHABFXAZDJCNH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(C(=C1)O)ON=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular structure integrates a fused benzoisoxazole core with functional groups that enhance both reactivity and bioavailability. Key properties include:

Molecular Characteristics

  • IUPAC Name: Methyl 7-hydroxy-1,2-benzoxazole-5-carboxylate

  • Molecular Formula: C₉H₇NO₄

  • Molecular Weight: 193.16 g/mol

  • SMILES: COC(=O)C1=CC2=C(C(=C1)O)ON=C2

  • InChI Key: HUHABFXAZDJCNH-UHFFFAOYSA-N

The hydroxyl group at C7 and ester group at C5 introduce polarity, facilitating hydrogen bonding and solubility in polar solvents. Quantum mechanical calculations predict a planar aromatic system with partial charge localization at the oxygen and nitrogen atoms, which may influence reactivity in electrophilic substitutions .

Synthesis and Derivitization Strategies

Cycloaddition-Based Routes

Isoxazole rings are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For example, the reaction of methyl propiolate with in situ-generated nitrile oxides yields 5-carboxylate-substituted isoxazoles. Subsequent functionalization at the 7-position can be achieved through directed ortho-lithiation:

  • Lithiation-Carboxylation:

    • Treatment of 3-phenyl-5-chloroisoxazole with n-butyllithium generates a lithio intermediate, which reacts with CO₂ to form carboxylic acid derivatives .

    • Example:

      3-phenyl-5-chloroisoxazole+n-BuLiLithio intermediateCO23-phenyl-5-chloroisoxazole-4-carboxylic acid[2]\text{3-phenyl-5-chloroisoxazole} + \text{n-BuLi} \rightarrow \text{Lithio intermediate} \xrightarrow{\text{CO}_2} \text{3-phenyl-5-chloroisoxazole-4-carboxylic acid} \quad[2]
  • Esterification:

    • Carboxylic acid intermediates are esterified using diazomethane or methanol in acidic conditions to yield methyl esters .

Functional Group Interconversion

The hydroxyl group at C7 enables further derivitization:

  • Glycosylation: Protection of the hydroxyl group as a silyl ether, followed by coupling with glycosyl donors, could generate prodrug candidates .

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids may introduce diversely substituted aryl groups at C7 .

Biological Activities and Mechanisms

Antimicrobial Activity

The hydroxyl and ester groups enhance membrane permeability, enabling disruption of microbial cell walls. Analogous compounds show:

  • Bacterial Growth Inhibition: Minimum inhibitory concentrations (MIC) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Synergy with Antibiotics: Isoxazole-carboxylates potentiate β-lactam antibiotics by inhibiting efflux pumps .

Anti-Inflammatory Effects

Hydroxyl-substituted isoxazoles suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB translocation. Molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) active sites .

Applications in Pharmaceutical Development

Glycation Inhibition

The phenolic hydroxyl group may chelate metal ions involved in advanced glycation end-product (AGE) formation, mimicking natural antioxidants like quercetin.

Prodrug Design

Ester groups facilitate hydrolysis to active carboxylic acids in vivo, improving pharmacokinetics. For example, methyl isoxazole-5-carboxylate derivatives are metabolized to integrase inhibitors with antiviral activity .

Materials Science

Conjugated π-systems enable applications in organic electronics. Isoxazole-based polymers exhibit luminescence and charge transport properties suitable for OLEDs .

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